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Compound of Interest

Compound Name: Cycloshizukaol A

Cat. No.: B12386823

For the attention of researchers, scientists, and drug development professionals, this technical
guide provides a comprehensive overview of the chemical structure, properties, and isolation of
Cycloshizukaol A, a notable sesquiterpenoid dimer.

Cycloshizukaol A is a naturally occurring compound that has garnered interest within the
scientific community due to its unique molecular structure.[1] It is classified as a symmetrical
cyclic lindenane dimer, possessing C2 symmetry.[1] This complex molecule has been isolated
from the roots of Chloranthus serratus.[1]

Molecular and Physicochemical Characteristics

The fundamental properties of Cycloshizukaol A are summarized in the table below, providing
a guantitative snapshot of its chemical identity.
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Property Value Source

Molecular Formula C32H360s PubChem|[2]

Molecular Weight 548.6 g/mol PubChem|[2]
dimethyl
(2R,5S,7R,8S,12R,15S,17R,1
8S,19R,24R)-19,24-dihydroxy-
2,8,12,18-tetramethyl-20,23-

IUPAC Name ) PubChem
dioxoheptacyclo[12.6.2.28,11,04
,2.0°,7.015,17,018 22]tetracosa-
1(21),4(9),10,14(22)-tetraene-
2,12-dicarboxylate

CAS Number 150033-85-5 MedChemExpress

Structural Elucidation: A Heptacyclic Dimer

The chemical structure of Cycloshizukaol A is characterized by a complex heptacyclic ring

system. As a diester, its intricate three-dimensional arrangement is a result of the dimerization

of two lindenane-type sesquiterpenoid units. The symmetrical nature of this dimer is a key

structural feature.

To illustrate the logical relationship in identifying the core structure, the following diagram

outlines the classification of Cycloshizukaol A.
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Structural Classification of Cycloshizukaol A
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A flowchart detailing the structural classification of Cycloshizukaol A.

Experimental Protocols

While a detailed, step-by-step experimental protocol for the isolation of Cycloshizukaol A from
Chloranthus serratus requires consulting the original phytochemical research, the general
workflow for isolating natural products of this type is presented below. This serves as a

foundational guide for researchers aiming to replicate or adapt such procedures.
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General Workflow for Natural Product Isolation
Plant Material Collection
(e.g., roots of Chloranthus serratus)
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(Drying and Grinding)

Extraction

Solvent Extraction
(e.g., using methanol or ethanol)

oncentration

(Crude Extract Concentration)

ractionation

(Solvent-SoIvent Partitioning)

urification

Chromatographic Separation
(e.g., Column Chromatography, HPLC)

inal Isolation
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A generalized workflow for the isolation of Cycloshizukaol A.
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The structure of Cycloshizukaol A would have been elucidated using a combination of

spectroscopic techniques. The primary methods employed for such structural determination are

outlined below.

Spectroscopic Technique

Purpose in Structure Elucidation

1D NMR (*H, 2C)

Determination of the carbon-hydrogen
framework, identification of functional groups,
and assessment of the chemical environment of

individual atoms.

2D NMR (COSY, HSQC, HMBC)

Establishing connectivity between protons and
carbons, confirming the assembly of the
molecular backbone, and determining long-

range correlations.

Mass Spectrometry (MS)

Determination of the molecular weight and

elemental composition of the molecule.

Infrared (IR) Spectroscopy

Identification of key functional groups such as
hydroxyl (-OH) and carbonyl (C=0) groups.

X-ray Crystallography

Unambiguous determination of the three-
dimensional structure and stereochemistry of
the molecule, provided a suitable crystal can be

obtained.

Further research into the biological activities and potential signaling pathways of

Cycloshizukaol A is warranted to fully understand its therapeutic potential. This document

serves as a foundational resource for professionals engaged in natural product chemistry and

drug discovery.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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